4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
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Overview
Description
4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C7H4BrClN2. It is a derivative of pyrrolo[2,3-c]pyridine, characterized by the presence of bromine and chlorine atoms at the 4 and 7 positions, respectively, and an aldehyde group at the 3 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and chlorination of pyrrolo[2,3-c]pyridine, followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products
Oxidation: 4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Reduction: 4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other protein targets.
Biological Studies: The compound is used in the study of biological pathways and mechanisms, including signal transduction and gene expression.
Material Science: It is employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and functional materials
Mechanism of Action
The mechanism of action of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking phosphorylation events critical for cell signaling .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
- 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
- Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Uniqueness
4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is unique due to the specific arrangement of bromine, chlorine, and aldehyde functional groups on the pyrrolo[2,3-c]pyridine scaffold. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for targeted applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C8H4BrClN2O |
---|---|
Molecular Weight |
259.49 g/mol |
IUPAC Name |
4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H4BrClN2O/c9-5-2-12-8(10)7-6(5)4(3-13)1-11-7/h1-3,11H |
InChI Key |
QPDYKEPEMLYZTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC=C2Br)Cl)C=O |
Origin of Product |
United States |
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